dimethyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]terephthalate
Overview
Description
“Dimethyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]terephthalate” is a chemical compound that combines sulfonamide and benzodioxane fragments in its structure . It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of new sulfonamides amalgamated with 1,4-benzodioxane heterocycle was designed to act as antibacterial agents . The synthesis was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not mentioned in the retrieved data, similar compounds have shown antibacterial potential ascertained by biofilm inhibition study against Escherichia coli and Bacillus subtilis .Mechanism of Action
Safety and Hazards
Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals. The buyer assumes responsibility to confirm product identity and/or purity . Specific safety and hazard information for “dimethyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]terephthalate” is not available in the retrieved data.
Future Directions
The future directions for “dimethyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]terephthalate” and similar compounds could involve further exploration of their antibacterial potential . Additionally, the enhancement of the electron donating effect of the enamine substituents could potentially increase the yields of similar compounds .
Properties
IUPAC Name |
dimethyl 2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)benzene-1,4-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO8S/c1-24-17(20)11-3-5-13(18(21)25-2)14(9-11)19-28(22,23)12-4-6-15-16(10-12)27-8-7-26-15/h3-6,9-10,19H,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJVSJFFYQFWTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NS(=O)(=O)C2=CC3=C(C=C2)OCCO3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO8S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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